3-Bromo-4-chloro-8-(difluoromethoxy)quinoline
Overview
Description
3-Bromo-4-chloro-8-(difluoromethoxy)quinoline is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Structural Analysis
The structure and crystallization behavior of similar quinoline derivatives have been studied, providing insights into their crystallography. For instance, 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group, exhibiting certain intra- and intermolecular interactions and Van der Waals forces, which could be relevant for understanding the structural properties of 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline (Kant et al., 2010).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. For instance, studies on 8-(n-bromo-R-alkoxy) quinoline derivatives have shown significant effects in inhibiting mild steel corrosion in acidic conditions, a property that might be shared by this compound (Tazouti et al., 2021).
Antimicrobial and Antimalarial Applications
Quinoline derivatives have been synthesized for potential applications in antimicrobial and antimalarial treatments. For example, a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have demonstrated antimicrobial and antimalarial activities (Parthasaradhi et al., 2015). These findings suggest similar potential applications for this compound.
Synthesis and Molecular Transformations
Research has also focused on the synthesis and molecular transformations of quinoline derivatives. For example, microwave-assisted trans-halogenation reactions of various substituted quinolines have been studied, which could be applicable to the synthesis of this compound (Bissember & Banwell, 2009).
Antitumor Activity
Some halogen-substituted quinolines have been synthesized as potential antitumor agents. Their high melanin binding and structural-activity relationships make them interesting for pharmacological studies. This suggests that this compound could have similar antitumor properties (Lin & Loo, 1978).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-bromo-4-chloro-8-(difluoromethoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2NO/c11-6-4-15-9-5(8(6)12)2-1-3-7(9)16-10(13)14/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIROOEHYVHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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